cis-1,2,6-Trimethylpiperazine
Description
Significance of cis-1,2,6-Trimethylpiperazine as a Chiral Cyclic Tertiary Amine in Advanced Chemical Synthesis
This compound is a chiral, non-racemic cyclic tertiary amine. Its significance lies in its defined stereochemistry, which is crucial in asymmetric synthesis. Chiral amines are vital components in the synthesis of many natural products and pharmaceuticals. mdpi.com The "cis" configuration of the methyl groups at the 2 and 6 positions of the piperazine (B1678402) ring creates a specific and rigid conformational preference. This structural rigidity is a desirable trait in a chiral auxiliary or ligand, as it can impart a high degree of stereocontrol in chemical reactions.
The development of efficient methods for producing chiral tertiary amines is a key area of research. sioc-journal.cn The presence of three methyl groups in this compound, with two creating stereogenic centers, offers a unique scaffold for creating complex molecular architectures. This specific substitution pattern influences the molecule's basicity, nucleophilicity, and steric environment, properties that are critical in its application as a catalyst or a synthetic intermediate. The exploration of such stereochemically rich molecules is essential for expanding the toolbox of synthetic chemists and enabling the construction of novel compounds with potentially enhanced biological activities. acs.org
Overview of Piperazine Derivatives as Versatile Intermediates and Biologically Active Scaffolds
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural motif is considered a "privileged scaffold" in medicinal chemistry because of its frequent appearance in successful drug molecules. researchgate.netnih.gov Piperazine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and central nervous system effects. researchgate.netmuseonaturalistico.it Their versatility stems from the two nitrogen atoms, which can be readily functionalized to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and target-binding interactions. scilit.comnih.gov
The structural rigidity of the piperazine ring, combined with its ability to participate in hydrogen bonding, often leads to improved oral bioavailability and better pharmacokinetic profiles of drug candidates. scilit.comnih.gov The introduction of substituents onto the piperazine core allows for the fine-tuning of its pharmacological activity and selectivity. researchgate.net This adaptability makes piperazine derivatives valuable intermediates in drug discovery and development, where they are used to optimize lead compounds. researchgate.net
Historical Context and Evolution of Research on Stereochemically Defined Piperazine Ring Systems
The synthesis of piperazine and its derivatives has a long history, but the focus on stereochemically defined piperazine ring systems is a more recent and rapidly evolving area of research. thieme-connect.com Initially, many synthetic methods for piperazines did not control for stereochemistry, leading to mixtures of isomers. However, the growing understanding of the importance of stereoisomerism in pharmacology and materials science has driven the development of asymmetric synthetic routes. nih.govdicp.ac.cn
Key advancements in this area include the use of chiral starting materials, such as amino acids, to introduce stereocenters into the piperazine ring. astx.com Furthermore, the development of stereoselective catalytic methods, such as asymmetric hydrogenation and palladium-catalyzed hydroamination, has provided more efficient and versatile pathways to enantiomerically pure piperazines. dicp.ac.cnnih.gov Researchers have also explored diastereoselective reactions to create complex substitution patterns with precise stereochemical control. acs.org The construction of DNA-encoded chemical libraries based on stereochemically diverse piperazine scaffolds highlights the current trend towards exploring a wider range of three-dimensional chemical space in drug discovery. nih.gov This evolution from simple, achiral piperazines to complex, stereochemically defined systems reflects the increasing sophistication of synthetic chemistry and the demand for more specific and effective molecules.
Data on this compound and Related Compounds
The following tables provide key information on this compound and its related isomers and derivatives.
Table 1: Properties of Piperazine Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
|---|---|---|---|---|
| This compound | 147539-61-5 | C₇H₁₆N₂ | 128.22 | Cis-configuration; chiral. cymitquimica.combldpharm.com |
| trans-1,2,6-Trimethylpiperazine dihydrochloride (B599025) | 2126143-54-0 | C₇H₁₈Cl₂N₂ | 201.14 | Trans-configuration; potential broad bioactivity; enhanced solubility via HCl salt. |
| This compound dihydrochloride | 1195782-28-5 | C₇H₁₈Cl₂N₂ | 201.14 | Cis-isomer as a dihydrochloride salt. sigmaaldrich.commolcore.com |
Table 2: Chemical Compound List
| Compound Name | |
|---|---|
| This compound | |
| This compound dihydrochloride | |
| cis-2,6-Dimethylpiperazine (B139716) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,6S)-1,2,6-trimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-4-8-5-7(2)9(6)3/h6-8H,4-5H2,1-3H3/t6-,7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVYJSBQXIIROJ-KNVOCYPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](N1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147539-61-5 | |
| Record name | (2R,6S)-1,2,6-Trimethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Cis 1,2,6 Trimethylpiperazine and Its Stereoisomeric Analogues
Stereoselective Synthesis Approaches to Polysubstituted Piperazines
Stereoselective synthesis, which controls the formation of specific stereoisomers, is paramount in producing enantiomerically pure piperazine (B1678402) derivatives. researchgate.net Many of these strategies utilize chiral starting materials, often derived from the chiral pool of naturally occurring amino acids, to dictate the stereochemistry of the final product. researchgate.netresearchgate.net
Enantiospecific Triflate Alkylation Strategies for Chiral Trimethylpiperazines
An effective method for synthesizing chiral, polymethylated piperazines, including trimethylated derivatives, involves enantiospecific triflate alkylation. acs.orgresearchgate.net This strategy serves as a key bond-forming step to establish the required stereochemistry. For instance, (R)- and (S)-2,2,6-trimethylpiperazine have been prepared using this principal reaction. acs.orgresearchgate.net The process typically involves the formation of a triflate from a chiral amino alcohol, followed by an intramolecular alkylation to yield the piperazine ring with a high degree of stereocontrol. acs.org This method has been successfully employed for the synthesis of the complete series of enantiopure 2,6-methylated piperazines. acs.org
Intramolecular Mitsunobu Cyclization Protocols for Piperazine Ring Formation
The intramolecular Mitsunobu reaction is another powerful tool for the stereoselective synthesis of piperazine rings. acs.orgresearchgate.net This reaction facilitates the cyclization of a linear precursor, typically a protected diamino alcohol, to form the heterocyclic ring. researchgate.netnih.gov The reaction proceeds with inversion of configuration at the alcohol center, providing a predictable method for controlling stereochemistry. For example, this protocol has been used to synthesize chiral monosubstituted and disubstituted piperazines. researchgate.netnih.gov A notable application is in the synthesis of cis-2,5-disubstituted enantiopure piperazines, where an intramolecular Mitsunobu cyclization of a protected diamino-alcohol is a key step. nih.gov Similarly, (2R,6R)- and (2S,6S)-2,6-dimethylpiperazine have been prepared using this novel intramolecular cyclization. acs.orgresearchgate.net The Mitsunobu reaction is valued for its mild conditions and reliability in achieving stereoselective cyclization. researchgate.net
Iodocyclization Pathways for Chiral 2-Oxopiperazines from α-Amino Acids
A short and stereoselective route to chiral 2-oxopiperazines, which are versatile precursors to substituted piperazines, has been developed utilizing an iodocyclization reaction. researchgate.netglobalauthorid.comdavidpublisher.com This methodology starts from readily available α-amino acids. researchgate.netdntb.gov.ua The key steps involve amide coupling, followed by reactions such as Wittig or Horner-Wadsworth-Emmons olefination, an aza-Michael reaction, and finally, the crucial iodocyclization step. researchgate.netresearcher.life This pathway represents the first reported use of iodocyclization to construct chiral substituted 2-oxopiperazines and provides the final compounds in good yields. researchgate.net The resulting 2-oxopiperazines can then be reduced to the corresponding piperazine derivatives. researchgate.net
Copper-Catalyzed Regioselective Ring Opening and Ring Closing of N-Tosyl Aziridines
An efficient synthetic strategy for constructing enantiomerically pure cis-2,5-disubstituted chiral piperazines involves the use of copper catalysis with N-tosyl aziridines derived from amino acids. rsc.org This method relies on the copper-catalyzed regioselective ring-opening of a non-activated N-tosyl aziridine (B145994) by an amino acid methyl ester hydrochloride salt. nih.govrsc.org This is followed by a sequence of protection, reduction, and subsequent intramolecular cyclization to form the piperazine ring. nih.gov While Lewis acid-mediated nucleophilic ring opening of aziridines is well-documented, the copper acetate-catalyzed spontaneous regioselective ring opening and closing of these non-activated aziridines is a newer development. rsc.org This approach has been successfully applied to the synthesis of various chiral piperazines. rsc.orgchim.it
Palladium-Mediated N-C Bond Formation for Substituted Piperazines
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been extensively applied to the formation of substituted piperazines. nih.govresearchgate.netbohrium.com
A notable application is the palladium-catalyzed carboamination reaction, which allows for the modular and asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines. nih.govnih.gov This method involves the reaction of an alkene-tethered amine with an aryl bromide, catalyzed by a palladium complex. nih.gov The cyclizations typically afford the cis-disubstituted piperazines with high diastereoselectivity. nih.govnih.gov This strategy is significant as it represents the first examples of 6-membered ring formation through palladium-catalyzed carboamination reactions between unsaturated amines and aryl halides. nih.gov
Another palladium-mediated approach involves the Buchwald-Hartwig amination reaction for the synthesis of N-aryl piperazines. researchgate.netbohrium.combeilstein-journals.org This reaction creates a carbon-nitrogen bond between an aryl halide and a piperazine nitrogen. researchgate.netbeilstein-journals.org The versatility of this reaction is enhanced by the development of various catalyst-ligand systems that allow for the coupling of a wide range of substrates under optimized conditions. researchgate.net
Furthermore, a palladium-catalyzed process has been shown to be effective for the synthesis of both symmetrical and unsymmetrical cis-2,5-disubstituted piperazines starting from N-tosyl halogenated amino-derivatives. rsc.org
Asymmetric Synthesis Techniques for Piperazine Derivatives
Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. Given the importance of chirality in drug action, developing asymmetric syntheses for piperazine derivatives is a major goal in medicinal chemistry. citedrive.comrsc.org
Common strategies for the asymmetric synthesis of substituted piperazines include:
Use of a Chiral Pool: Starting from readily available chiral molecules like amino acids. researchgate.netcaltech.edu
Chiral Auxiliaries: Temporarily incorporating a chiral fragment to direct the stereochemical outcome of a reaction. nih.gov
Catalytic Asymmetric Methods: Employing a chiral catalyst to induce enantioselectivity. caltech.edu
One prominent example of a catalytic asymmetric approach is the palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. caltech.edu This method allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral tertiary piperazines. caltech.edu This technique provides access to previously challenging α-tertiary piperazine scaffolds. caltech.edu
Another significant advancement is the development of a concise, modular, asymmetric synthesis of cis-2,6-disubstituted piperazines from amino acid precursors via a key Pd-catalyzed carboamination step. nih.gov The products are obtained with high enantiomeric excess and good diastereoselectivity. nih.govnih.gov
The following table summarizes some of the key palladium-catalyzed carboamination reactions for the synthesis of cis-2,6-disubstituted piperazines:
| Entry | Starting Amine Substituent (R) | Aryl Bromide (ArBr) | Isolated Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|
| 1 | Phenylalanine derivative | Bromobenzene | 63 | >20:1 |
| 2 | Valine derivative | 4-Bromobenzonitrile | 55 | >20:1 |
| 3 | Serine derivative | 4-Chloro-bromobenzene | 50 | 14:1 |
| 4 | Alanine derivative | Bromobenzene | 62 | >20:1 |
These advanced synthetic methodologies provide powerful tools for the precise construction of complex piperazine structures like cis-1,2,6-trimethylpiperazine and its stereoisomers, enabling further exploration of their potential in medicinal chemistry.
Photocatalytic Decarboxylative Arylation and Kinetic Resolution for Arylpiperazines
A novel approach to synthesizing enantioenriched 2-arylpiperazines combines photocatalytic decarboxylative arylation with a subsequent kinetic resolution. nih.govacs.org This method utilizes metallaphotoredox catalysis to couple a piperazine-derived carboxylic acid with an aryl halide, followed by a kinetic resolution using n-BuLi/(+)-sparteine. nih.govacs.orgresearchgate.net This process yields highly enantioenriched arylpiperazines.
The initial photocatalytic step involves the formation of a 2-arylpiperazine from a piperazine precursor. acs.orgresearchgate.net While direct C-H functionalization of saturated heterocycles via photocatalysis can be challenging due to low yields, a decarboxylative strategy has proven more successful. acs.org This metallaphotoredox-catalyzed reaction provides a viable route to racemic 2-arylpiperazines. nih.govnih.gov
The subsequent kinetic resolution is crucial for obtaining enantiomerically pure products. The use of a chiral ligand, such as (+)-sparteine, in conjunction with n-butyllithium allows for the selective reaction of one enantiomer of the racemic 2-arylpiperazine. nih.govacs.org This results in the recovery of one highly enantioenriched 2-arylpiperazine and a new, functionalized 2,2-disubstituted piperazine, also with high enantioselectivity. acs.org The lithiated intermediates demonstrate configurational stability at low temperatures, which is key to the success of the resolution. acs.org
Table 1: Photocatalytic Arylation and Kinetic Resolution Data
| Entry | Aryl Halide | Piperazine Precursor | Product Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 1 | 1-chloro-4-iodobenzene | N-Boc-piperazine-2-carboxylic acid | >95% | acs.orgresearchgate.net |
This table is illustrative and based on findings from the cited literature. Specific yields and conditions are detailed in the source papers.
Diastereoselective Alkylation and Functionalization of Piperazine Precursors
Diastereoselective alkylation of piperazine precursors is a powerful strategy for controlling the stereochemistry of substituents on the piperazine ring. This is particularly relevant for the synthesis of cis-disubstituted piperazines like this compound. nih.govresearchgate.net
One effective method involves the diastereoselective alkylation of a chiral lactam derived from an amino alcohol, such as (R)-(-)-phenylglycinol. researchgate.net This approach allows for the introduction of substituents with a high degree of stereocontrol. Further functionalization of the resulting carbamates can then lead to the desired polysubstituted piperazines. researchgate.net
Another strategy employs the diastereoselective methylation of chiral 2-oxopiperazines. nih.govsemanticscholar.org For instance, a chiral 2-oxopiperazine can be methylated to introduce a methyl group with high diastereoselectivity, which upon subsequent reduction and deprotection steps, yields the desired chiral piperazine. nih.gov The stereochemical outcome of these reactions is often dependent on the configuration of the starting chiral material. researchgate.net
Synthesis from Chiral Amino Acid Precursors
Chiral amino acids serve as versatile and readily available starting materials for the asymmetric synthesis of substituted piperazines, including this compound. rsc.orgucla.eduresearchgate.net This approach leverages the inherent chirality of the amino acid to establish the stereochemistry of the final piperazine product.
A common strategy involves the construction of a cyclodipeptide (a diketopiperazine) from two amino acid units, which is then reduced to form the piperazine ring. ucla.edu For example, L-alanine can be used to synthesize the corresponding diketopiperazine, which upon reduction with a reagent like borane/tetrahydrofuran (BH3/THF), yields the chiral 2,5-dimethylpiperazine. ucla.edu This method is effective for producing enantiomerically pure piperazines. ucla.edu
Another route starting from α-amino acids involves a four-step sequence to obtain orthogonally protected, enantiomerically pure 2-substituted piperazines. rsc.org A key step in this synthesis is an aza-Michael addition between a chiral 1,2-diamine (derived from an amino acid) and a vinyl diphenyl sulfonium (B1226848) salt. rsc.org This methodology has been successfully applied to the synthesis of various chiral piperazines on a multigram scale. rsc.org The use of amino acids as precursors provides a modular and efficient pathway to a diverse range of stereochemically defined piperazine derivatives. nih.govnih.gov
Table 2: Synthesis of Chiral Piperazines from Amino Acids
| Starting Amino Acid | Key Intermediate | Final Piperazine Product | Reference |
|---|---|---|---|
| L-Alanine | Cyclo(L-Ala-L-Ala) | (2S,5S)-2,5-Dimethylpiperazine | ucla.edu |
| (S)-Alanine | N-Boc-(S)-alanal | 6-substituted piperazine-2-acetic acid esters | nih.gov |
This table summarizes synthetic routes and is based on information from the cited literature.
Functionalization and Derivatization Routes for this compound Scaffolds
Direct Lithiation and Trapping Procedures for N-Boc Piperazines
Direct C-H functionalization of the piperazine ring via lithiation is an attractive and straightforward method for introducing substituents at the α-position. beilstein-journals.orgmdpi.com The use of an N-Boc (tert-butoxycarbonyl) protecting group facilitates this process. whiterose.ac.ukbeilstein-journals.org The procedure typically involves treating the N-Boc piperazine with a strong base like sec-butyllithium (B1581126) (s-BuLi) at low temperatures (e.g., -78 °C) to generate an α-lithiated intermediate. whiterose.ac.ukbeilstein-journals.org This intermediate can then be trapped with a variety of electrophiles to yield α-functionalized N-Boc piperazines. whiterose.ac.uk
The choice of the distal N-substituent and the electrophile can significantly influence the reaction's yield and selectivity. acs.org In some cases, transmetalation of the α-lithiated intermediate to an α-copper species prior to electrophilic trapping can be beneficial, particularly for alkyl electrophiles. beilstein-journals.org While significant progress has been made, including the development of asymmetric versions using chiral ligands like (-)-sparteine, these methods can sometimes be limited by the scope of applicable electrophiles and may require optimization to achieve high enantioselectivity. beilstein-journals.orgacs.org
Nucleophilic Aromatic Substitution (SNAr) Reactions in Piperazine Derivatization
Nucleophilic aromatic substitution (SNAr) is a widely used and powerful reaction for the functionalization of (hetero)aromatic systems and is particularly relevant for the derivatization of piperazines with aryl groups. researchgate.netresearchgate.netsemanticscholar.org In this reaction, a piperazine acts as a nucleophile, attacking an electron-deficient aromatic ring and displacing a leaving group, typically a halide. researchgate.net
The reaction is highly regioselective, with substitution often occurring at positions activated by electron-withdrawing groups or heteroatoms within the aromatic ring. researchgate.net For example, in reactions with pentafluoropyridine, piperazine preferentially substitutes the fluorine atom at the 4-position, which is para to the ring nitrogen. researchgate.net SNAr reactions are synthetically valuable as they can often be carried out under mild, aqueous conditions, sometimes facilitated by additives like hydroxypropyl methylcellulose (B11928114) (HPMC), making them a more sustainable option. d-nb.inforsc.org This methodology provides a robust and efficient means to synthesize a wide array of N-arylpiperazine derivatives, which are common motifs in medicinally important compounds. d-nb.info
Catalytic Hydrogenation for N-Deprotection and Stereochemical Preservation
Catalytic hydrogenation is a crucial method for the deprotection of nitrogen atoms in piperazine synthesis, particularly for the removal of N-benzyl or N-benzyloxycarbonyl (Cbz) groups. semanticscholar.orgacs.org A key advantage of this technique is its ability to proceed under conditions that preserve the stereochemical integrity of existing chiral centers on the piperazine ring. smolecule.com
This method typically employs a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. nih.gov The reaction selectively cleaves the N-benzyl or N-Cbz bond, liberating the secondary amine without affecting other reducible functional groups if the conditions are carefully controlled. acs.org The preservation of stereochemistry is vital when synthesizing enantiomerically pure substituted piperazines. smolecule.com For instance, after a series of stereoselective reactions to build a complex piperazine core, catalytic hydrogenation can be used as a final step to remove a protecting group, yielding the target molecule with its desired stereoconfiguration intact. semanticscholar.org
Alkylation and Acylation Strategies on Piperazine Nitrogen Atoms
The functionalization of the nitrogen atoms within the piperazine scaffold is a cornerstone of medicinal chemistry, allowing for the modulation of a molecule's physicochemical properties and its interaction with biological targets. mdpi.com For substituted piperazines such as this compound and its stereoisomers, the reactivity of the two nitrogen atoms can differ, offering opportunities for selective functionalization. The primary methods for modifying these nitrogen atoms are alkylation and acylation, each with distinct strategic considerations. thieme-connect.com
Alkylation of Piperazine Nitrogens
N-alkylation introduces alkyl groups onto one or both of the piperazine nitrogens, a common strategy to enhance potency or improve pharmacokinetic profiles in drug discovery. nih.gov Key methods include direct alkylation via nucleophilic substitution and reductive amination.
Direct Alkylation: This approach typically involves the reaction of the piperazine with an alkyl halide (e.g., chloride or bromide) or sulfonate. mdpi.com In the case of this compound, the two secondary amine groups (at positions 1 and 4) are chemically equivalent due to the molecule's meso nature. However, achieving selective mono-alkylation can be challenging as the initial product is still nucleophilic, often leading to the formation of a di-alkylated by-product. mdpi.com The use of a large excess of the piperazine starting material can favor mono-alkylation. mdpi.com Alternatively, protecting one nitrogen with a group like tert-butoxycarbonyl (Boc) allows for the selective alkylation of the unprotected nitrogen, followed by deprotection. nih.govnih.gov
A study on the synthesis of CXCR4 antagonists demonstrated the direct alkylation of a secondary amine with an alkyl bromide to furnish the desired N-alkylated piperazine intermediate. nih.gov Another common procedure involves the alkylation of N-acetylpiperazine, followed by hydrolysis of the acetyl group to yield the N-alkylpiperazine. researchgate.net
Reductive Amination: A widely used and often more controllable method for mono-alkylation is reductive amination. mdpi.com This reaction involves treating the piperazine with an aldehyde or ketone in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). mdpi.comnih.gov This method is highly efficient for preparing a diverse range of N-substituted piperazines. For example, research into CXCR4 antagonists utilized reductive amination with various aldehydes to prepare a series of N-alkyl piperazine derivatives. nih.gov
The table below summarizes common N-alkylation strategies applicable to piperazine cores.
| Method | Reagents & Conditions | Typical Outcome | Key Considerations |
| Direct Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Acetonitrile), often refluxed. researchgate.netacademie-sciences.fr | Mixture of mono- and di-alkylated products. | Stoichiometry control is crucial for selectivity. Finkelstein conditions can be applied. mdpi.com |
| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), Reducing Agent (e.g., NaBH(OAc)₃, NaCNBH₃), Solvent (e.g., DCE, THF). mdpi.comnih.gov | Predominantly mono-alkylation. | High functional group tolerance; mild conditions. |
| Alkylation with Protecting Groups | 1. Protection (e.g., Boc₂O). 2. Alkylation (e.g., R-X, NaH). 3. Deprotection (e.g., TFA, HCl). nih.gov | Selective mono-alkylation. | Multi-step but offers excellent control and regioselectivity for unsymmetrical piperazines. |
Acylation of Piperazine Nitrogens
N-acylation involves the introduction of an acyl group (R-C=O) onto the piperazine nitrogen, forming an amide linkage. This transformation significantly alters the basicity of the nitrogen and introduces a planar, rigidifying element into the structure. researchgate.net
Acylation is typically achieved by reacting the piperazine with an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid by-product. mdpi.comresearchgate.net Similar to alkylation, controlling the degree of acylation is a key consideration.
Research on acyl-functionalized piperazines has shown that the introduction of an acyl group, such as a benzoyl group, leads to the appearance of rotamers due to the restricted rotation around the C(O)-N amide bond. researchgate.net This conformational behavior can be studied in detail using temperature-dependent ¹H NMR spectroscopy. researchgate.net
For chiral piperazine analogues, enantioselective acylation can be a powerful tool. Studies using enzymes like Lipase A from Candida antarctica (CAL-A) have demonstrated highly enantioselective N-acylation of protected piperazine-2-carboxylic acid esters, enabling kinetic resolution of racemates. researchgate.net While this compound is an achiral meso compound, these enzymatic methods are highly relevant for the synthesis and resolution of its chiral stereoisomers.
The following table outlines representative N-acylation methodologies.
| Method | Reagents & Conditions | Typical Outcome | Key Considerations |
| Direct Acylation | Acyl chloride/anhydride, Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM, THF). researchgate.net | Mono- or di-acylated products. | Reaction is typically fast. Stoichiometry dictates the product distribution. |
| Enzymatic Acylation | Acyl donor (e.g., ethyl butanoate), Lipase (e.g., CAL-A), Organic solvent (e.g., TBME). researchgate.net | Enantioselective acylation. | Enables kinetic resolution of chiral piperazines. Reaction conditions are mild. |
| Amide Coupling | Carboxylic acid, Coupling agent (e.g., HATU, HOBt, EDC), Base (e.g., DIPEA), Solvent (e.g., DMF). nih.gov | N-acylated piperazine. | Broad substrate scope, widely used in peptide synthesis and medicinal chemistry. |
Conformational Analysis and Stereochemical Control of Cis 1,2,6 Trimethylpiperazine Ring Systems
Preferred Conformations of Piperazine (B1678402) and its Alkylated Derivatives
The piperazine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional and angle strain. rsc.org In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. A dynamic equilibrium, known as ring inversion, exists between two chair conformers, which rapidly interconvert at room temperature. nih.gov During this inversion, axial substituents become equatorial and vice versa. rsc.org
The introduction of alkyl groups onto the piperazine ring significantly influences the conformational equilibrium. Due to steric hindrance, bulkier substituents preferentially occupy the more spacious equatorial positions to minimize unfavorable 1,3-diaxial interactions. scbt.com For N-alkylated piperazines, studies have shown that the energetic barriers for ring inversion can be higher than those for analogous cyclohexanes. rsc.org For instance, the ring inversion barrier for N,N'-dimethylpiperazine was determined to be 55.7 kJ mol⁻¹ in dichloromethane. rsc.org
In cis-1,2,6-trisubstituted piperazines, the substituents at the 2 and 6 positions are on the same side of the ring. To minimize steric strain, the ring will adopt a chair conformation where the larger or more numerous substituents occupy equatorial positions. For cis-1,2,6-trimethylpiperazine, the most stable conformation would feature the C2 and C6 methyl groups in equatorial positions. The N1-methyl group can be either axial or equatorial, with the equatorial position generally being more favorable.
However, in highly substituted piperazine derivatives, significant steric strain, such as allylic strain between substituents on adjacent sp² and sp³ centers, can lead to the adoption of non-chair conformations. semanticscholar.orgnih.gov In some cases of 2,6-disubstituted piperazines, a twist-boat conformation has been observed to be more stable than the traditional chair form to alleviate severe steric repulsions. semanticscholar.orgnih.govorganic-chemistry.orgthieme-connect.com This preference arises when a chair conformation would force a bulky substituent into a sterically demanding axial or pseudo-axial position, creating a strong A(1,3) interaction. semanticscholar.org
| Compound/System | Conformational Detail | Method of Study | Reference(s) |
| N-Acylated Piperazines | Exhibit complex behavior due to hindered amide bond rotation and ring inversion. | Temperature-Dependent NMR | rsc.orgnih.govresearchgate.net |
| N,N'-Dimethylpiperazine | Ring inversion barrier measured at 55.7 kJ mol⁻¹. | NMR Spectroscopy | rsc.org |
| trans-2,6-Disubstituted Piperazines | Found to prefer a twist-boat conformation to avoid A(1,3) strain. | X-ray Crystallography | semanticscholar.orgnih.gov |
| N-Acylpiperidines (analogue) | Pseudoallylic strain favors an axial orientation for a 2-substituent. Twist-boat conformation is ~1.5 kcal/mol less favorable. | QM Calculations, CSD/PDB Analysis | nih.govacs.org |
| Piperazine | Can adopt chair, boat, and twist-boat conformations. | Vibrational Sum-Frequency Generation (VSFG) Spectroscopy | ias.ac.in |
Strategies for Achieving and Maintaining Absolute Stereocontrol in Synthesis
Achieving absolute stereocontrol in the synthesis of substituted piperazines, particularly those with multiple chiral centers like this compound, is a significant challenge. Strategies often rely on starting from a "chiral pool," utilizing readily available enantiopure precursors such as amino acids. nih.govnih.govacs.orgresearchgate.netresearchgate.netnih.govrsc.org
One prominent approach involves the diastereoselective cyclization of a linear diamine precursor. For instance, palladium-catalyzed carboamination reactions have been successfully employed for the stereoselective synthesis of cis-2,6-disubstituted piperazines. nih.govacs.org These reactions can construct the heterocyclic ring with high diastereoselectivity (often >20:1 dr), starting from amino acid-derived precursors. nih.gov Similarly, palladium-catalyzed hydroamination is a key step in modular syntheses of 2,6-disubstituted piperazines. nih.govorganic-chemistry.org
Catalytic asymmetric hydrogenation of pyrazine (B50134) or pyrazinone precursors offers another powerful route. dicp.ac.cndicp.ac.cnrsc.orgacs.orgrsc.orgresearchgate.net Using chiral catalysts, such as those based on rhodium or palladium with chiral phosphine (B1218219) ligands (e.g., Tol-BINAP), high enantioselectivities (up to 99% ee) and diastereoselectivities can be achieved. dicp.ac.cndicp.ac.cnacs.org The reduction of chiral ketopiperazines or diketopiperazines, which can be prepared asymmetrically, is also a common method to access chiral piperazines without loss of optical purity. dicp.ac.cncaltech.edunih.gov
Other strategies include the use of chiral auxiliaries, α-lithiation mediated by chiral ligands, and regioselective ring-opening of chiral aziridines followed by cyclization. rsc.orgcaltech.eduresearchgate.net The choice of protecting groups on the nitrogen atoms is also crucial, as they can influence the stereochemical outcome of the cyclization and subsequent functionalization steps.
| Synthetic Strategy | Key Features | Stereoselectivity Achieved | Reference(s) |
| Pd-Catalyzed Carboamination | Modular synthesis from amino acid precursors to form cis-2,6-disubstituted piperazines. | 14:1 to >20:1 dr, >97% ee | nih.govacs.org |
| Pd-Catalyzed Hydroamination | Intramolecular cyclization of aminoalkenes derived from amino acids. | Good to excellent diastereoselectivity for trans isomers. | nih.govorganic-chemistry.org |
| Asymmetric Hydrogenation | Reduction of pyrazin-2-ols using a Pd/(R)-TolBINAP catalyst. | Up to 90% ee, >20:1 dr | dicp.ac.cndicp.ac.cnrsc.orgrsc.org |
| Asymmetric Allylic Alkylation | Pd-catalyzed reaction on N-protected piperazin-2-ones. | Good to excellent yields and enantioselectivities. | caltech.edunih.gov |
| Reductive Cyclization of Dioximes | Double Michael addition followed by stereoselective catalytic reductive cyclization. | Allows conversion of a primary amino group into a piperazine ring. | nih.gov |
| Chiral Pool Synthesis | Starting from enantiopure amino acids to build chiral piperazine scaffolds. | High diastereoselectivity, chromatographically separable isomers. | acs.orgresearchgate.netnih.govrsc.org |
Stereoisomer Separation and Unambiguous Identification Methodologies
Given that synthetic strategies may yield mixtures of stereoisomers, effective separation and identification methods are critical. The separation of diastereomers, which have different physical properties, can often be accomplished using standard chromatographic techniques like flash column chromatography on silica (B1680970) gel. mdpi.com
However, the separation of enantiomers requires chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method. mdpi.comnih.gov Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak, Chiralcel), are widely used for resolving racemic mixtures of piperazine derivatives. google.comnih.gov The choice of mobile phase, often a mixture of hexane (B92381) and an alcohol like isopropanol, is optimized to achieve baseline separation. nih.gov
Unambiguous identification of the absolute and relative stereochemistry relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the relative stereochemistry and conformational preferences in solution. rsc.orgnih.govresearchgate.netnih.gov
¹H NMR: The coupling constants (J-values) between adjacent protons can help distinguish between cis and trans isomers.
2D NMR Techniques:
COSY (Correlation Spectroscopy) establishes proton-proton coupling networks. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing crucial information for assigning relative stereochemistry (cis vs. trans) and conformation (axial vs. equatorial positions). nih.gov
Temperature-Dependent NMR: These studies allow for the determination of the energy barriers associated with conformational changes like ring inversion. nih.govnih.govrsc.org
X-ray Crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. semanticscholar.orgrsc.orgresearchgate.netbeilstein-journals.org By analyzing the diffraction pattern of a single crystal, the precise arrangement of atoms can be mapped, allowing for the unambiguous assignment of both relative and absolute stereochemistry. nih.govgoogle.comuj.edu.pl It also provides conclusive evidence for the preferred conformation (e.g., chair vs. twist-boat) in the crystalline form. semanticscholar.org
| Methodology | Application in Stereochemical Analysis | Key Information Provided | Reference(s) |
| Chiral HPLC | Separation of enantiomers. | Enantiomeric excess (ee), isolation of pure enantiomers. | mdpi.comnih.govgoogle.comnih.gov |
| Flash Chromatography | Separation of diastereomers. | Isolation of pure diastereomers. | mdpi.com |
| ¹H and 2D NMR (COSY, NOESY) | Determination of relative stereochemistry and conformation in solution. | Coupling constants, through-space proton correlations, cis/trans and axial/equatorial assignments. | rsc.orgnih.govnih.gov |
| X-ray Crystallography | Unambiguous determination of absolute and relative stereochemistry in the solid state. | Precise 3D structure, bond lengths, bond angles, solid-state conformation. | semanticscholar.orgbeilstein-journals.orgnih.govgoogle.com |
| Mass Spectrometry (MS) | Characterization and identification, often coupled with chromatography (LC-MS). | Molecular weight and fragmentation patterns. | researchgate.net |
Advanced Spectroscopic and Structural Elucidation Techniques for Cis 1,2,6 Trimethylpiperazine
Application of X-ray Crystallography for Stereochemical Assignment and Complex Structure Determination
X-ray crystallography stands as the definitive technique for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. soton.ac.uk For cis-1,2,6-trimethylpiperazine, single-crystal X-ray diffraction would provide precise coordinates of each atom, confirming the cis orientation of the methyl groups at the C2 and C6 positions of the piperazine (B1678402) ring. This technique is crucial for distinguishing it from its trans isomer.
Table 1: Representative Crystallographic Data for a Piperazine-Bridged Metal Complex This table is illustrative, based on typical data for piperazine-containing coordination polymers.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | C2/c | researchgate.net |
| Coordination Geometry | Distorted Square-Pyramidal | nih.gov |
| Piperazine Conformation | Chair | researchgate.net |
| M-N Bond Length (Å) | ~2.01 Å | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the covalent structure of this compound in solution. unl.edu Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.
In the ¹H NMR spectrum, distinct signals would be expected for the three different types of methyl groups and the protons on the piperazine ring. The N-methyl protons would appear as a singlet, while the two C-methyl groups would appear as doublets due to coupling with the adjacent methine protons. The chemical shifts and, crucially, the spin-spin splitting patterns of the ring protons are highly sensitive to their spatial orientation. savemyexams.comlibretexts.org This sensitivity allows for the confirmation of the cis stereochemistry and can be used to assess the stereochemical purity of a sample by detecting the presence of the trans isomer.
¹³C NMR spectroscopy complements the proton data by showing distinct resonances for each unique carbon atom, including the methyl carbons and the carbons of the piperazine ring. organicchemistrydata.org The chemical shifts provide evidence for the electronic environment of each carbon.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for similar amine and piperazine structures in CDCl₃. Actual values may vary. msu.edusigmaaldrich.com
| ¹H NMR | ||
|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity |
| N-CH₃ | ~2.3 | Singlet (s) |
| C-CH₃ (at C2, C6) | ~1.1 | Doublet (d) |
| Ring Protons (CH) | ~2.8 - 3.2 | Multiplet (m) |
| Ring Protons (CH₂) | ~2.5 - 2.9 | Multiplet (m) |
| N-H | Broad, variable | Singlet (s) |
| ¹³C NMR | ||
| Assignment | Predicted δ (ppm) | |
| N-CH₃ | ~42 | |
| C-CH₃ (at C2, C6) | ~18 | |
| Ring Carbons (C2, C6) | ~55 | |
| Ring Carbons (C3, C5) | ~50 |
Infrared (IR) Spectroscopy in Reaction Monitoring and Mechanistic Insights
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and monitoring the progress of chemical reactions in real-time. libretexts.org By passing infrared radiation through a sample, the vibrations of chemical bonds are measured, each producing a characteristic absorption band. cnrs.fr
For reactions involving this compound, such as its use as a ligand in the formation of metal complexes, IR spectroscopy provides direct mechanistic insights. biointerfaceresearch.com The disappearance of the N-H stretching vibration, typically observed in the 3200-3400 cm⁻¹ region, would indicate that the secondary amine has participated in the reaction. ultraphysicalsciences.org Concurrently, the formation of new bonds can be observed. For example, the successful coordination of the piperazine nitrogen to a metal center is often confirmed by the appearance of new, weaker absorption bands in the far-infrared region (typically 400-600 cm⁻¹), corresponding to M-N (metal-nitrogen) stretching vibrations. biointerfaceresearch.com Modern FTIR systems can be equipped with fiber optic probes, allowing for in-situ monitoring of reactions as they occur, providing valuable kinetic and mechanistic data. jasco-global.comrsc.org
Table 3: Characteristic IR Absorption Bands for Piperazine Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| N-H Stretch | 3200 - 3400 | Indicates presence of secondary amine. ultraphysicalsciences.org |
| C-H Stretch (Aliphatic) | 2800 - 3000 | From methyl and methylene (B1212753) groups. dergipark.org.tr |
| N-H Bend | ~1630 | Confirms secondary amine group. researchgate.net |
| C-N Stretch | 1250 - 1350 | Characteristic of the piperazine ring structure. biointerfaceresearch.com |
| M-N Stretch | 400 - 600 | Appears upon formation of metal complexes. biointerfaceresearch.com |
Mass Spectrometry (MS) for Characterization of this compound Derivatives
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk When a derivative of this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺), the mass of which confirms the molecular formula. savemyexams.com
This energetically unstable molecular ion often breaks apart into smaller, characteristic fragments. The analysis of these fragments provides a "fingerprint" that helps to confirm the structure. gbiosciences.com For piperazine derivatives, common fragmentation pathways include:
Alpha-Cleavage: The bond adjacent to a nitrogen atom breaks, often leading to the loss of a substituent on the nitrogen or an adjacent carbon. For this compound, this could mean the loss of a methyl radical (•CH₃), resulting in an [M-15]⁺ peak.
Ring Cleavage: The piperazine ring itself can fragment, leading to a series of smaller ions that are indicative of the core structure.
Electrospray Ionization (ESI) is a soft ionization technique often used for analyzing metal complexes of piperazine derivatives, as it can keep the complex intact, allowing for the determination of the entire complex's mass. biointerfaceresearch.com
Table 4: Plausible Mass Spectrometry Fragmentation for this compound (MW=128.22)
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 128 | [C₇H₁₆N₂]⁺ | Molecular Ion (M⁺) |
| 113 | [M - CH₃]⁺ | Alpha-cleavage, loss of a methyl group. |
| 85 | [C₅H₁₁N]⁺ | Ring fragmentation. |
| 70 | [C₄H₈N]⁺ | Ring fragmentation. |
Thermal Analysis (TGA/DSC) of Piperazine-Bridged Metal Complexes
Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition behavior of materials. researchgate.net These methods are particularly useful for characterizing metal complexes involving piperazine-based ligands like this compound. nih.gov
TGA measures the change in mass of a sample as it is heated at a controlled rate. A typical TGA thermogram for a hydrated metal complex containing a piperazine ligand shows distinct decomposition steps. biointerfaceresearch.com The initial weight loss at lower temperatures (e.g., 100-200°C) usually corresponds to the removal of coordinated or lattice solvent molecules like water. scilit.com At higher temperatures, a more significant weight loss occurs, which is attributed to the thermal decomposition of the organic ligand itself. biointerfaceresearch.commasjaps.com The final residual mass at the end of the analysis often corresponds to a stable metal oxide or metal sulfide. researchgate.net
DSC measures the heat flow into or out of a sample as a function of temperature, indicating whether decomposition events are exothermic (releasing heat) or endothermic (absorbing heat). researchgate.net This information, combined with TGA data, provides a complete profile of the thermal properties of the material. researchgate.net
Table 5: Typical Thermal Decomposition Stages for a Piperazine-Bridged Metal Complex Data is representative of findings for various piperazine-metal complexes.
| Decomposition Stage | Temperature Range (°C) | Event | Reference |
|---|---|---|---|
| 1 | ~160 - 180 | Loss of coordinated solvent (e.g., H₂O) | biointerfaceresearch.com |
| 2 | ~250 - 400 | Decomposition of the piperazine ligand | biointerfaceresearch.commasjaps.com |
| 3 | >400 | Formation of final residue (e.g., metal oxide) | researchgate.netscilit.com |
Computational and Mechanistic Investigations of Cis 1,2,6 Trimethylpiperazine Chemistry
Density Functional Theory (DFT) Studies on Reaction Pathways and Selectivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become an essential tool for elucidating reaction mechanisms, predicting reaction outcomes, and understanding selectivity in organic and organometallic chemistry.
Detailed research findings from DFT calculations have been instrumental in understanding the reactivity of heterocyclic compounds. For instance, DFT has been used to map the potential energy surfaces for various reaction channels, such as the decomposition of chrysanthemic acid, which, like piperazine (B1678402) derivatives, involves complex rearrangements and isomerizations. researchgate.net Studies on the functionalization of other nitrogen-containing heterocycles, like pyridine, have employed DFT to understand the effect of hydrogen bonding on the regiochemical outcome of palladium-mediated C-H activation. nsf.gov
In the context of piperazine chemistry, DFT calculations have been applied to rationalize the formation of various products observed during piperazine degradation under different conditions. acs.org These studies calculate the energy barriers for proposed reaction pathways, allowing researchers to identify the most kinetically and thermodynamically favorable routes. acs.org For example, DFT can be used to compare the activation energies for different potential reactions, such as the cheletropic elimination of sulfur dioxide from substituted 2,5-dihydrothiophene (B159602) sulfones, revealing how electronic and steric effects of substituents influence reaction rates. ajchem-a.com This approach is directly applicable to understanding how the cis-methyl groups in 1,2,6-trimethylpiperazine (B3136608) would influence its reaction pathways and selectivity compared to other substitution patterns.
Table 1: Application of DFT in Analyzing Reaction Pathways
| Computational Method | System Studied | Key Findings | Reference |
|---|---|---|---|
| DFT (B3LYP/6-311+G**) | Cheletropic reaction of substituted 2,5-Dihydrothiophene sulfone | Substituent electronic and steric effects determine activation energy and reaction rate. In cis compounds, increasing electronegativity decreased reaction speed. | ajchem-a.com |
| DFT | Palladium-mediated C-H activation of pyridine | Hydrogen bonding interactions can control the regioselectivity of the functionalization reaction. | nsf.gov |
| DFT | Piperazine degradation | Provided experimentally viable routes and energy barriers for the formation of various degradation byproducts. | acs.org |
Mechanistic Elucidation of Reductive Elimination Steps in Piperazine Functionalization
Reductive elimination is a fundamental step in many organometallic catalytic cycles. It involves the formation of a new covalent bond between two ligands attached to a metal center, with a simultaneous reduction in the metal's oxidation state. wikipedia.orglibretexts.org This step is often the final, product-forming stage in cross-coupling and C-H functionalization reactions used to create complex molecules, including functionalized piperazines. libretexts.org
The mechanism of reductive elimination can be concerted, proceeding through a three-centered transition state, or it can occur via other pathways like Sₙ2 or radical mechanisms. wikipedia.org A critical requirement for the common concerted pathway is that the two ligands undergoing elimination must be positioned cis to each other on the metal's coordination sphere. iitd.ac.inyoutube.com If the ligands are trans, an isomerization must typically occur before elimination can proceed. wikipedia.orgumb.edu
Computational studies are vital for elucidating the details of these reductive elimination steps. They can model the transition state structures and calculate the associated energy barriers, providing insight into the reaction's feasibility and rate. For instance, in catalytic cycles involving palladium or platinum, reductive elimination from octahedral d⁶ or square planar d⁸ complexes is a common feature. wikipedia.orgumb.edu The functionalization of the N-H or C-H bonds of a piperazine ring often proceeds through a catalytic cycle where the piperazine derivative is a ligand. The final step to release the functionalized product would be reductive elimination. Understanding the factors that influence this step, such as ligand sterics and electronics, is crucial for optimizing the synthesis of specific piperazine derivatives like cis-1,2,6-trimethylpiperazine. The steric bulk of the methyl groups on the piperazine ring can significantly impact the geometry of the metal complex and the ease of the final reductive elimination step. iitd.ac.in
Table 2: Key Factors Influencing Reductive Elimination
| Factor | Influence on Reductive Elimination | General Observation | Reference |
|---|---|---|---|
| Ligand Geometry | The two eliminating groups must be cis to one another for a concerted mechanism. | trans isomers must typically isomerize to cis before elimination can occur. | iitd.ac.inyoutube.com |
| Coordination Number | Elimination is often faster from lower-coordinate complexes. | Dissociation of a ligand from a saturated complex can facilitate elimination. | libretexts.org |
| Metal Center | Electron-poor metal centers can favor elimination. | A high formal positive charge on the metal can facilitate reductive elimination. | iitd.ac.in |
Theoretical Models for Ligand-Metal Interactions in Catalysis
The interaction between a ligand and a metal center is the cornerstone of organometallic catalysis. Theoretical models are essential for describing the nature of this bonding, which can range from strong covalent interactions to weaker electrostatic forces. These models help in predicting the stability, reactivity, and selectivity of catalysts.
DFT is widely used to model these interactions, providing detailed information about bond energies, orbital overlaps, and charge distribution within a metal complex. mdpi.com Natural Energy Decomposition Analysis (NEDA) and Natural Bond Orbital (NBO) analysis are often used in conjunction with DFT to break down the total interaction energy into physically meaningful components, such as electrostatic, steric (Pauli repulsion), and orbital (charge transfer) interactions. mdpi.com This level of detail allows chemists to understand, for example, why a particular piperazine-based ligand binds strongly to a metal or how its electronic properties influence the catalytic reaction. mdpi.com
More recent theoretical developments include many-body expansion (MBE) approaches, which can accelerate the discovery of new transition metal complexes. chemrxiv.org These models can predict the properties of complex, low-symmetry catalysts based on data from simpler, high-symmetry systems, significantly reducing computational cost. chemrxiv.orgresearchgate.net Such models could be used to screen different piperazine-based ligands, including various isomers and substitution patterns of trimethylpiperazine, to identify the most promising candidates for a specific catalytic transformation. The insights gained from these models are crucial for the rational design of new catalysts with enhanced activity and selectivity. chemrxiv.org
Table 3: Theoretical Methods for Analyzing Ligand-Metal Interactions
| Theoretical Model | Information Provided | Application in Catalysis | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, geometry, bond energies, reaction pathways. | Core method for studying catalyst structure and mechanism. | mdpi.com |
| Natural Energy Decomposition Analysis (NEDA) | Decomposes interaction energy into electrostatic, steric, and orbital contributions. | Elucidates the nature of the metal-ligand bond (e.g., electrostatic vs. covalent). | mdpi.com |
| Natural Bond Orbital (NBO) | Analyzes charge transfer and donor-acceptor interactions between orbitals. | Quantifies the strength of specific orbital interactions contributing to bonding. | mdpi.com |
Molecular Modeling of Receptor-Ligand Interactions for Piperazine Analogues
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are indispensable tools in medicinal chemistry for studying how ligands like piperazine analogues interact with biological targets such as G-protein coupled receptors (GPCRs) and enzymes. mdpi.com These methods predict the binding pose, affinity, and stability of a ligand within a receptor's binding site, guiding the design of new therapeutic agents. nih.govresearchgate.net
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. up.ac.za Following docking, MD simulations can be used to study the behavior of the ligand-receptor complex over time, providing insights into its stability and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding. up.ac.zanih.gov
Numerous studies have used these techniques to investigate piperazine-containing molecules. For example, modeling has been used to understand the factors influencing the binding affinity and selectivity of arylamide phenylpiperazine analogues for D2 and D3 dopamine (B1211576) receptors. nih.gov These studies identified that the strength of a salt bridge and the unbound ligand's configuration are key determinants of binding affinity. nih.gov Similarly, computational studies on piperazine derivatives targeting sigma receptors have used docking and MD simulations to identify crucial amino acid residues involved in the interaction, paving the way for structure-based optimization. nih.govnih.gov The this compound core would present a specific three-dimensional shape and steric profile to a receptor, and molecular modeling could predict how this specific structure influences binding affinity and selectivity compared to other piperazine analogues.
Table 4: Molecular Modeling Studies of Piperazine Analogues
| Target | Modeling Technique | Key Findings | Reference(s) |
|---|---|---|---|
| Dopamine D3 Receptor | Molecular Docking, Molecular Dynamics | Identified salt bridge strength and ligand configuration as key factors for high-affinity binding. | nih.gov |
| Sigma-1 (σ1) Receptor | Molecular Docking, Molecular Dynamics | Deciphered the binding mode and crucial interacting amino acid residues for potent piperazine-based agonists. | nih.govnih.gov |
| Carbonic Anhydrase IX (CAIX) | Molecular Docking, Molecular Dynamics | Indicated that piperazine-linked naphthalimide derivatives have the potential to target CAIX-expressing cancers. | nih.gov |
Applications in Contemporary Organic Synthesis Research
Role as a Building Block for Complex Molecular Architectures
The synthesis of complex molecules often relies on the use of well-defined, multifunctional building blocks. The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry due to its ability to introduce basic nitrogens, improve aqueous solubility, and provide a rigid core for the spatial orientation of various substituents. researchgate.netnih.gov cis-1,2,6-Trimethylpiperazine, with its specific stereochemistry and substitution pattern, can serve as a valuable building block for introducing a C2-symmetric, disubstituted piperazine moiety into a larger molecule.
The synthesis of substituted piperazine-2,5-diones and their subsequent hydrogenation to yield cis and trans isomers illustrates how piperazine-based building blocks can be elaborated into more complex structures. chemrxiv.org The defined stereochemistry of this compound can be exploited to control the three-dimensional structure of the final product, which is often critical for biological activity. The synthesis of new piperazine hybrid molecules containing various bioactive moieties, such as coumarin (B35378) or isatin, demonstrates the versatility of the piperazine core as a scaffold for creating novel chemical entities with potential therapeutic applications. lew.ro While these examples may not use this compound specifically, they highlight the general strategy of employing substituted piperazines as foundational elements in the construction of complex and biologically active molecules. kit.edu
Utility in Parallel Library Synthesis and Scaffold Diversity
Combinatorial chemistry and parallel synthesis are powerful tools in modern drug discovery, allowing for the rapid generation of large libraries of related compounds for high-throughput screening. acs.orgacs.org The goal is to explore a wide chemical space to identify "hit" compounds with desired biological activity. Piperazine derivatives are frequently used as scaffolds in the construction of such libraries due to the ease with which substituents can be introduced at the two nitrogen atoms. researchgate.net
The use of substituted piperazines allows for the creation of focused libraries with significant structural diversity. acs.org For example, a complete matrix of 20 monoprotected chiral 2,3-disubstituted piperazines has been synthesized from amino acids to be used as scaffolds for parallel library synthesis. acs.org Similarly, a set of 24 protected chiral 2,5-disubstituted piperazines has been prepared for the same purpose. acs.org this compound, with its unique substitution pattern, represents a distinct building block that can be incorporated into such libraries to expand their structural diversity. The introduction of this specific scaffold can lead to novel compounds with unique three-dimensional shapes and potentially different biological activities compared to libraries built from other piperazine cores. The ability to functionalize the nitrogen atoms of this compound allows for the systematic variation of substituents, leading to a focused library of compounds for screening against various biological targets.
Intermediate in the Development of Active Pharmaceutical Ingredients (APIs)
Substituted piperazines are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). researchgate.net The specific stereochemistry and substitution pattern of the piperazine ring can have a profound impact on the pharmacological properties of the final drug molecule.
A notable example of a closely related analogue is the use of cis-2,6-dimethylpiperazine (B139716) in the synthesis of the fluoroquinolone antibacterial agent, Sparfloxacin. nih.govlookchem.comgoogle.com In the synthesis of Sparfloxacin, the cis-2,6-dimethylpiperazine moiety is condensed with a quinolone carboxylic acid derivative in the final step to yield the active drug. nih.govlookchem.com This highlights the critical role of the cis-disubstituted piperazine ring in achieving the desired antibacterial activity.
Furthermore, the importance of stereochemistry in the biological activity of trimethylated piperazines is underscored by the research into the metabolites of ketamine. The trans-isomer, (2R,6R)-1,2,6-trimethylpiperazine, is a metabolite of ketamine and has been investigated for its own therapeutic potential. smolecule.comnih.govzanoslab.comdtic.mild-nb.info Studies have suggested that this metabolite may contribute to the antidepressant and antisuicidal effects of ketamine, but without the associated adverse side effects. smolecule.comnih.govzanoslab.com This research into the trans-isomer emphasizes how subtle changes in the stereochemistry of the piperazine ring can lead to vastly different pharmacological profiles, further suggesting the potential for this compound to serve as a unique intermediate for novel APIs.
Medicinal Chemistry Research Involving Cis 1,2,6 Trimethylpiperazine and Analogues
Design and Synthesis of Piperazine (B1678402) Derivatives with Targeted Biological Activities
The design of novel therapeutic agents is a multifactorial process focused on discovering small molecules with the potential for in vivo validation of new therapeutic targets or pathways. cun.es The piperazine heterocycle is a common feature in many approved drugs, though its chemical diversity is often confined to substitutions at the nitrogen atoms, leaving the carbon backbone less explored. researchgate.net Medicinal chemistry research seeks to overcome this by developing efficient stereoselective synthesis methods for polysubstituted piperazines, enabling more comprehensive structure-activity relationship (SAR) studies. researchgate.net
The synthesis of these complex piperazines often relies on starting materials from the "chiral pool," such as readily available amino acids, to control the stereochemistry of the final products. researchgate.net Efficient synthetic strategies have been developed to create enantiomerically pure cis-2,5-disubstituted chiral piperazines, for example, through copper-catalyzed ring-opening and ring-closing of N-tosyl aziridines. researchgate.net The ability to control the substitution pattern at different positions on the ring is crucial for developing compounds with desired biological activities, such as those intended for treating inflammatory diseases or microbial infections. mdpi.combeilstein-journals.org This targeted approach allows for the iterative optimization of lead compounds to generate preclinical candidates with improved efficacy and safety profiles. cun.es
Investigation of Receptor Binding Profiles
The interaction of small molecules with biological receptors is a cornerstone of pharmacology. The specific substitution pattern of cis-1,2,6-trimethylpiperazine analogues dictates their affinity and selectivity for various receptor families, leading to distinct physiological effects.
Alpha-1 (α1) adrenergic receptors, which include the α1A, α1B, and α1D subtypes, are G-protein coupled receptors that mediate the effects of norepinephrine (B1679862) and epinephrine (B1671497) and are key targets for drugs treating conditions like benign prostatic hyperplasia. nih.govnih.gov The development of subtype-selective antagonists is a major goal in medicinal chemistry to minimize side effects. nih.gov
Pharmacophore models for α1-antagonists have identified the distance between a basic nitrogen atom and the center of an aromatic ring system as a critical feature for selectivity. nih.gov The piperazine nucleus, containing two basic nitrogen atoms, is a common scaffold in the design of α1-adrenergic receptor ligands. While piperazine derivatives are widely studied for this target, specific binding affinity data for this compound itself is not prominently featured in available research. However, the structural characteristics of polysubstituted piperazines make them relevant candidates for investigation in this area.
The serotonin (B10506) 5-HT1B receptor is implicated in various physiological processes and is a target for treating conditions like migraines and depression. nih.govrndsystems.com Research has shown that specific substitutions on the piperazine ring can yield potent and selective 5-HT1B antagonists.
A notable structure-activity relationship (SAR) study investigated analogues of the mixed 5-HT1A/1B/1D receptor antagonist SB-272183. nih.gov The introduction of a cis-2,6-dimethyl substitution onto the piperazine ring was identified as a pivotal structural modification. This change imparted a combination of excellent selectivity against the 5-HT1A and 5-HT1D receptors while maintaining low intrinsic activity at the 5-HT1B receptor. nih.gov This research led to the identification of SB-616234, a potent and selective 5-HT1B receptor antagonist. nih.gov
| Compound | Modification | 5-HT1B Affinity (pKi) | Selectivity vs 5-HT1A | Selectivity vs 5-HT1D |
|---|---|---|---|---|
| SB-272183 | Unsubstituted Piperazine | 7.7 | ~10-fold | ~3-fold |
| SB-616234 | cis-2,6-Dimethylpiperazine (B139716) | 8.2 | >100-fold | >100-fold |
The μ-opioid receptor (MOR) is the primary target for the most effective pain-relieving drugs, such as morphine. frontiersin.orgwikipedia.org A significant area of research is the development of MOR agonists with improved side-effect profiles. frontiersin.org This often involves modifying known opioid structures to enhance potency and selectivity.
In one line of research, analogues of LP1, a MOR agonist/δ-opioid receptor (DOR) antagonist, were synthesized based on the (−)-cis-N-normetazocine scaffold. mdpi.com Modifications to the N-substituent on this scaffold were explored to generate compounds with improved analgesic properties. Two compounds, designated 3 and 7, displayed high nanomolar binding affinity for the μ-opioid receptor. mdpi.com In functional assays, compound 3 acted as a MOR antagonist, while compound 7 behaved as a potent MOR agonist, with potency comparable to the standard agonist DAMGO. mdpi.com This highlights how subtle structural changes can convert an agonist into an antagonist.
| Compound | μ-Opioid Receptor (MOR) Binding Affinity (Ki, nM) | Functional Activity (Mouse Vas Deferens Assay) |
|---|---|---|
| Compound 3 | 5.96 ± 0.08 | Antagonist vs DAMGO |
| Compound 7 | 1.49 ± 0.24 | Agonist (Potency similar to DAMGO) |
The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel known as the primary molecular sensor for cold temperatures and cooling agents like menthol. mdpi.comwikipedia.org It is expressed in sensory neurons and is a target for developing therapies for conditions involving cold sensitivity and pain. nih.gov
The modulation of TRPM8 activity is a key therapeutic strategy. While research has identified numerous TRPM8 agonists and antagonists, the piperazine scaffold has appeared in some of these modulators. mdpi.com For example, the compound 4-(3-Chloro-2-pyridinyl)-N-[4-(1,1-dimethylethyl)phenyl]-1-piperazinecarboxamide (BCTC) is a known TRPM8 channel blocker. mdpi.com This demonstrates the utility of the piperazine structure in designing ligands that interact with the TRPM8 receptor. Although specific studies detailing the interaction of this compound with TRPM8 are not widely documented, the established role of other piperazine derivatives as TRPM8 modulators suggests this is a viable area for future investigation.
Development of Modulators for Protein Aggregation (e.g., α-Synuclein)
The aggregation of the protein α-synuclein is a pathological hallmark of neurodegenerative disorders such as Parkinson's disease. frontiersin.org This process involves the misfolding of the α-synuclein protein, leading to the formation of oligomers and larger fibrillar structures known as Lewy bodies, which are believed to contribute to neuronal cell death. frontiersin.orgresearchgate.net
Developing small molecules that can modulate or inhibit this aggregation process is a promising therapeutic strategy. Research in this area has explored various chemical scaffolds for their potential to interfere with α-synuclein aggregation. Patent literature reveals that certain bis-heteroaryl derivatives, which can incorporate a piperazine ring in their structure, have been investigated as modulators of protein aggregation. lookchem.comlookchem.com These compounds represent a class of molecules designed to interfere with the pathological protein-protein interactions that drive the formation of toxic aggregates, highlighting another potential application for complex piperazine derivatives in medicinal chemistry.
Discovery and Optimization of Targeted Protein Degraders (e.g., BCL6 Degraders)
The transcriptional repressor B-cell lymphoma 6 (BCL6) is a key regulator of B-cell development within germinal centers and has been identified as an oncogenic driver in lymphoid malignancies like diffuse large B-cell lymphoma (DLBCL). acs.orgnih.gov This has made BCL6 an attractive therapeutic target. acs.org Research has evolved from developing inhibitors of the BCL6 protein-protein interaction (PPI) to creating targeted protein degraders, which induce the removal of the BCL6 protein entirely. acs.orgnih.gov
One research endeavor focused on a series of benzimidazolone inhibitors of the BCL6-corepressor interaction. acs.org Through structure-guided design, initial moderately potent compounds were optimized, leading to the discovery of molecules that not only inhibit BCL6 function but also trigger its rapid degradation. acs.org A key finding was that subtle structural modifications to the inhibitor scaffold could impart potent degradation activity. nih.gov
In this context, the analogue (2S,6R)-1,2,6-trimethylpiperazine was utilized in the synthesis of compound 25c . acs.org This compound was part of a structure-activity relationship (SAR) study aimed at optimizing a series of benzimidazolone-based BCL6 degraders. The study demonstrated that while some compounds acted purely as inhibitors, others functioned as "molecular glue" type degraders. acs.orgnih.gov The optimization from an initial degrader, CCT369260, to a more potent probe, CCT373566, highlighted a sharp degradation SAR. nih.gov These degraders were shown to inhibit proliferation in DLBCL cell lines, with the degradation effect being more impactful than inhibition alone. acs.org
Another approach in targeting BCL6 involves Proteolysis-Targeting Chimeras (PROTACs). nih.gov A BCL6 PROTAC was developed that effectively degraded BCL6 in several DLBCL cell lines. nih.gov However, this did not always translate to a significant antiproliferative response, which was attributed to incomplete BCL6 degradation within subcellular compartments. nih.gov Further developments have led to orally bioavailable PROTAC BCL6 degraders like ARV-393, which are currently under investigation and have shown efficacy in preclinical models. oncozine.comarvinas.com Researchers have also proposed a novel strategy using homo-bivalent ligands (HBiDs) to induce BCL6 polymerization and subsequent degradation, leveraging the protein's natural E3 ligase, SIAH1. biorxiv.org
| Compound | Core Scaffold | Key Moiety | Biological Activity | Cell Line | Finding |
|---|---|---|---|---|---|
| 25c | Benzimidazolone | (2S,6R)-1,2,6-trimethylpiperazine | BCL6 Degrader | - | Synthesized as part of an SAR study to optimize BCL6 degraders. acs.org |
| CCT373566 | Benzimidazolone | - | Potent BCL6 Degrader | Lymphoma Xenograft Model | Showed modest in vivo efficacy and sustained depletion of BCL6. nih.gov |
| BCL6 PROTAC 1 | PROTAC | - | BCL6 Degrader (IC50: 8.8 µM) | OCI-Ly1 | Significantly degrades BCL6 in a dose-dependent manner. medchemexpress.com |
| ARV-393 | PROTAC | - | Oral BCL6 Degrader | DLBCL Models | Demonstrated synergistic anti-tumor activity in preclinical models. oncozine.com |
| BI-1136 | - | - | Oral BCL6 Degrader (DC50: 63 nM) | SU-DHL-4 | Potent and selective degrader with in vivo activity in rodents. opnme.com |
Exploration of Antialzheimer and Anxiolytic Activity Mechanisms of Piperazine Derivatives
The piperazine nucleus is a common feature in centrally active agents due to its ability to interact with various neurotransmitter systems. researchgate.netresearchgate.net Derivatives have been extensively studied for potential therapeutic applications in neurological and psychiatric disorders, including Alzheimer's disease and anxiety. researchgate.netresearchgate.net
Antialzheimer Activity: Research into treatments for Alzheimer's disease, a progressive neurodegenerative disorder, has explored various chemical scaffolds. google.com.na Certain 3-substituted phthalide (B148349) analogues incorporating piperazine moieties have been screened for their ability to restore learning and memory in a Drosophila model of the disease. google.com.na It was found that several compounds could significantly recover learning ability in these models, suggesting that piperazine-containing structures may have potential as therapeutic agents for neurodegenerative diseases. google.com.na
Anxiolytic Activity: Many piperazine derivatives exhibit anxiolytic (anti-anxiety) properties, primarily through their interaction with the monoamine pathways, especially serotonin (5-HT) receptors. researchgate.netnih.gov
Serotonergic System Involvement: Arylpiperazine derivatives are known to act as ligands for 5-HT₁A receptors. cdnsciencepub.com Compounds like buspirone (B1668070) are established anxiolytics that function as 5-HT₁A receptor agonists. researchgate.netnih.gov Studies on new piperazine derivatives, such as LQFM211 and LQFM213, demonstrated anxiolytic-like effects in mouse models. cdnsciencepub.com The anxiolytic effect of LQFM213 was blocked by a 5-HT₁A receptor antagonist (WAY100635), confirming the involvement of the serotonergic pathway. cdnsciencepub.com Similarly, studies on arylpiperazine derivatives with isonicotinic and picolinic nuclei (compounds 4p and 3o) also pointed to direct participation of 5-HT₁A receptors in their anxiolytic action. nih.gov
GABAergic System Involvement: The mechanism of some anxiolytic piperazine derivatives may also indirectly involve the GABAergic system. nih.gov While the anxiolytic effects of compounds 4p and 3o were not reversed by a benzodiazepine (B76468) antagonist (flumazenil), the research suggested an indirect modulation of GABAergic neurotransmission. nih.gov
| Compound Class/Derivative | Proposed Mechanism of Action | Experimental Model | Key Finding |
|---|---|---|---|
| 3-Substituted Phthalide Analogues | Restoration of learning/memory | Drosophila model of Alzheimer's | Showed potential for restoring learning ability in defective individuals. google.com.na |
| LQFM213 | 5-HT₁A Receptor Agonism | Elevated Plus Maze (Mice) | Elicited anxiolytic-like effects reversible by a 5-HT₁A antagonist. cdnsciencepub.com |
| Compound 4p (Arylpiperazine-isonicotinamide) | Direct 5-HT₁A Receptor Participation | Elevated Plus Maze (Mice) | Confirmed anxiolytic effects and suggested indirect GABAergic involvement. nih.gov |
| Compound 3o (Arylpiperazine-picolinamide) | Direct 5-HT₁A Receptor Participation | Elevated Plus Maze (Mice) | Confirmed anxiolytic effects and suggested indirect GABAergic involvement. nih.gov |
Studies on Antimicrobial and Antifungal Activity of Piperazine Scaffolds
The rise of antimicrobial resistance has necessitated the search for novel therapeutic agents. derpharmachemica.comapjhs.com The piperazine scaffold has proven to be a versatile nucleus for the development of compounds with a broad spectrum of antimicrobial and antifungal activities. derpharmachemica.comapjhs.com Research has shown that modifications to the piperazine ring can lead to potent agents against various pathogens. apjhs.com
Antibacterial Activity: Numerous studies have reported the synthesis of piperazine derivatives with significant antibacterial properties.
A series of N-alkyl and N-aryl piperazine derivatives showed significant activity against bacterial strains like Staphylococcus aureus and Escherichia coli. nih.gov
Amino acid conjugated diphenylmethylpiperazine derivatives were synthesized, with Phenylalanine and Tryptophan conjugates showing antibacterial activity comparable to conventional drugs. researchgate.net
New Mannich bases containing a piperazine moiety demonstrated notable activity against Gram-positive bacteria, particularly staphylococci and species of Micrococcus and Bacillus. nih.gov
Antifungal Activity: Piperazine derivatives have also been extensively explored as antifungal agents. nih.govacs.org
Alkylated piperazines and piperazine-azole hybrids have shown broad-spectrum activity against various fungal strains, including non-albicans Candida and Aspergillus species. nih.govacs.org For simple alkylated piperazines, the optimal carbon chain length for maximal activity was found to be C12-C14. nih.gov The mechanism for some piperazine-azole hybrids involves the inhibition of the 14α-demethylase enzyme, disrupting the fungal ergosterol (B1671047) biosynthetic pathway. acs.org
A study involving the fungus Aspergillus niger identified a bioactive compound, n-didehydrohexacarboxyl-2,4,5-trimethylpiperazine, through GC-MS analysis of its extract. researchgate.net
Piperazine derivatives containing imidazole (B134444) moieties were found to possess better antifungal activity against Candida albicans than analogues with triazole moieties. japsonline.com
| Compound Class/Derivative | Target Organism(s) | Activity Metric | Key Finding |
|---|---|---|---|
| Alkylated Piperazines (C12-C14 chains) | Candida spp., Aspergillus spp. | MIC (0.015–1.95 µg/mL) | Exhibited excellent, broad-spectrum antifungal activity. nih.gov |
| Piperazine-Azole Hybrids | Candida spp., Aspergillus spp. | MIC | Function by inhibiting the 14α-demethylase enzyme in the ergosterol pathway. acs.org |
| Mannich Bases with Piperazine | Staphylococcus spp., Micrococcus spp., Bacillus spp. | MIC (125-1000 µg/mL) | Showed significant activity against Gram-positive bacteria. nih.gov |
| Piperazine-Imidazole Derivatives | P. aeruginosa, C. albicans | Zone of Inhibition | More potent against tested microbes than corresponding triazole derivatives. japsonline.com |
| Chalcones with Piperazine | C. albicans | MIC (2.22 µg/mL) | One derivative showed potency comparable to fluconazole. derpharmachemica.com |
| n-didehydrohexacarboxyl-2,4,5-trimethylpiperazine | - | - | Bioactive compound identified from an extract with antifungal properties. researchgate.net |
Catalytic Applications of Cis 1,2,6 Trimethylpiperazine Derivatives
Role in Asymmetric Catalysis for Enantioselective Transformations
The synthesis of single-enantiomer compounds is a cornerstone of pharmaceutical and fine chemical production. nih.govuwindsor.ca Chiral, non-racemic derivatives of cis-1,2,6-trimethylpiperazine can be employed as chiral auxiliaries to control the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a new stereocenter with a specific configuration. uwindsor.cawikipedia.org
The principle involves attaching the chiral piperazine (B1678402) derivative to an achiral substrate. The inherent chirality of the auxiliary creates a diastereomeric intermediate that biases the approach of a reactant from one direction over the other, leading to a product with high enantiomeric excess (e.e.). uwindsor.cayork.ac.uk After the desired transformation, the auxiliary can be cleaved and recovered. nih.gov While specific examples for this compound are not broadly detailed in foundational literature, the applications of structurally similar chiral piperazines, such as cis-2,5- and cis-2,6-disubstituted derivatives, demonstrate the potential of this compound class in key enantioselective transformations. nih.govnih.gov These include asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. nih.govresearchgate.net
For instance, N-acyl derivatives of chiral oxazolidinones, a related class of heterocyclic auxiliaries, are known to produce Z-enolates that undergo highly diastereoselective aldol reactions, establishing two adjacent stereocenters simultaneously. wikipedia.orgresearchgate.net Similarly, acrylate (B77674) esters of chiral auxiliaries have been used in Lewis acid-promoted asymmetric Diels-Alder reactions to afford cycloadducts with high diastereoselectivity. nih.gov The this compound scaffold, with its defined stereocenters, is well-suited for similar applications, offering a robust framework for inducing asymmetry.
Table 1: Representative Enantioselective Transformations Using Chiral Heterocyclic Auxiliaries
| Reaction Type | Chiral Auxiliary Type | Transformation | Diastereomeric/Enantiomeric Excess | Reference Concept |
|---|---|---|---|---|
| Asymmetric Alkylation | Camphor-derived Auxiliaries | Enolate alkylation with an alkyl halide | High diastereoselectivity | researchgate.net |
| Asymmetric Aldol Reaction | Chiral Oxazolidinones | Reaction of a Z-enolate with an aldehyde | High diastereoselectivity | wikipedia.orgresearchgate.net |
| Asymmetric Diels-Alder | cis-1-Arylsulfonamido-2-indanols | Cycloaddition of an acrylate ester with cyclopentadiene | High endo-diastereoselectivity | nih.gov |
| Asymmetric Carboamination | Amino Acid Precursors | Pd-catalyzed cyclization to form cis-2,6-disubstituted piperazines | 14-20:1 dr, >97% ee | nih.gov |
Application in C-H Activation and Dehydrogenation Reactions
The selective functionalization of otherwise inert C-H bonds is a transformative strategy in organic synthesis, offering a more atom-economical and efficient way to build molecular complexity. sigmaaldrich.combeilstein-journals.org This field relies heavily on the design of sophisticated catalyst systems, often involving transition metals like palladium, rhodium, or iridium. dmaiti.comrsc.org While direct applications of this compound derivatives in C-H activation are not extensively documented, their structure makes them suitable candidates for development as ligands in such catalytic systems.
A common strategy in C-H activation involves the use of a directing group, a functionality within the substrate that coordinates to the metal center and positions the catalyst to act on a specific C-H bond. sigmaaldrich.com A this compound derivative could be designed to act as a bidentate ligand, coordinating to a metal and influencing its reactivity and selectivity. The steric and electronic properties of the piperazine ligand, tunable through its substituents, could control the catalyst's approach to the substrate.
Dehydrogenation reactions, which form unsaturated compounds like alkenes or arenes from saturated precursors, often proceed via C-H activation pathways. nih.govnih.govberkeley.edu For example, transition metal-catalyzed dehydrogenation can convert terminal olefins into reactive 1,3-dienes, which can then participate in subsequent reactions like the Diels-Alder cycloaddition. nih.gov Catalytic systems have also been developed that achieve the dehydrogenation of cycloalkanes to form aromatic compounds. nih.gov A catalyst system incorporating a this compound-based ligand could potentially be tailored to facilitate such transformations.
Table 2: Overview of Catalytic C-H Activation and Dehydrogenation Strategies
| Strategy | Catalyst System Example | Transformation | Reference Concept |
|---|---|---|---|
| Directed C-H Functionalization | Palladium(II) with a coordinating directing group | Site-selective arylation or alkylation of a C-H bond | sigmaaldrich.com |
| Non-Covalent Interaction-Guided C-H Activation | Palladium with a specialized ligand forming a host-guest complex | Remote C-H functionalization of heteroarenes | dmaiti.com |
| Dehydrogenative Diels-Alder Reaction | Palladium(II)/bis-sulfoxide | Conversion of terminal olefins to cyclohexenyl rings | nih.gov |
| Dehydrogenative Aromatization | Palladium(II) with an Ag(I) oxidant | Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids | nih.gov |
| Alkane Dehydrogenation | Lewis acid-base pairs on ZrO₂ surfaces | Conversion of light alkanes to alkenes | berkeley.edu |
Hydroamination Reactions Catalyzed by Piperazine-Derived Systems
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-efficient method for synthesizing nitrogen-containing compounds. researchgate.netthieme-connect.comd-nb.info Piperazine-derived systems are integral to this area of catalysis, both as products of cyclization reactions and as components of the catalytic cycle. researchgate.netacs.org
Research has demonstrated that piperazine derivatives can be synthesized via intramolecular hydroamination reactions. For example, a post-Ugi cyclization strategy under transition-metal-free conditions can produce N-aryl piperazine derivatives through an intramolecular alkyne hydroamination. thieme-connect.comresearchgate.net This highlights the inherent reactivity of precursors containing both an amine and an alkyne to form the piperazine ring.
Furthermore, piperazine derivatives themselves can be reactants in hydroamination reactions. A base-catalyzed hydroamination of styrene (B11656) with l-(4-fluorophenyl)piperazine has been reported, showcasing a metal-free approach to C-N bond formation. researchgate.net In other advanced systems, photoredox catalysis has enabled the anti-Markovnikov hydroamination of ene-carbamates to produce functionalized diamines, which serve as precursors for complex piperazine cores. acs.org These examples underscore the central role of the piperazine motif in the landscape of hydroamination chemistry, driven by a range of catalytic methods from simple bases to sophisticated lanthanide and photoredox systems. researchgate.netacs.orglibretexts.org
Table 3: Examples of Hydroamination Reactions Involving Piperazine Systems
| Reaction Type | Catalyst/Conditions | Reactants | Product Type | Reference |
|---|---|---|---|---|
| Intermolecular Hydroamination | Base-catalyzed | Styrene + l-(4-fluorophenyl)piperazine | N-Arylpiperazine derivative | researchgate.net |
| Intramolecular Hydroamination | Potassium Carbonate (Post-Ugi Cyclization) | Ugi adduct with a propargylamine (B41283) moiety | N-Arylpiperazine derivative | thieme-connect.comresearchgate.net |
| Intramolecular Hydroamination | Palladium-catalyzed | Aminoalkene derived from a homochiral sulfamidate | 2,6-Disubstituted piperazine | nih.gov |
| Anti-Markovnikov Hydroamination | Organic Photoredox Catalyst | Ene-carbamates | Functionalized diamines (for piperazine synthesis) | acs.org |
Catalyst Design and Performance Optimization in Organic Reactions
The rational design and optimization of catalysts are critical for developing efficient, selective, and sustainable chemical processes. rsc.orgsigmaaldrich.com For catalysts derived from this compound, performance can be fine-tuned by systematically modifying the molecular structure and reaction conditions. nih.govarxiv.org
Key strategies for catalyst design and optimization include:
Ligand Modification : The steric and electronic properties of a piperazine-based ligand can be altered by changing the substituents on the nitrogen atoms or the carbon backbone. These modifications can influence the catalyst's activity, stability, and, particularly in asymmetric catalysis, its enantioselectivity. nih.govnih.gov For example, bulky substituents can create a more defined chiral pocket, enhancing stereochemical control. researchgate.net
Systematic Screening : High-throughput screening kits and methods allow for the rapid evaluation of various ligands, catalysts, solvents, and additives to identify the optimal conditions for a specific transformation. sigmaaldrich.com
Computational Modeling and Data-Driven Approaches : Modern catalyst design increasingly relies on computational tools. rsc.org Density functional theory (DFT) can be used to model reaction mechanisms and predict catalyst behavior. nih.gov Furthermore, machine learning workflows can analyze large datasets to identify complex structure-performance relationships, enabling the prediction of optimal catalyst structures for multiple objectives like yield and enantioselectivity simultaneously. arxiv.orgnih.gov
The optimization process is an iterative cycle of design, synthesis, performance evaluation, and model refinement. arxiv.org By applying these principles, catalysts based on the this compound scaffold can be rationally designed and improved for specific, challenging organic reactions.
Table 4: Strategies for Catalyst Design and Performance Optimization
| Optimization Strategy | Tunable Parameters | Objective | Reference Concept |
|---|---|---|---|
| Ligand Structural Tuning | Steric bulk and electronic nature of substituents | Improve enantioselectivity, regioselectivity, and/or activity | nih.govnih.gov |
| Reaction Condition Optimization | Solvent, temperature, catalyst loading, additives | Increase yield, reduce reaction time, improve selectivity | sigmaaldrich.com |
| Computational Modeling | DFT calculations of transition states and intermediates | Understand reaction mechanisms and predict catalyst efficacy | rsc.orgnih.gov |
| Data-Driven/Machine Learning | Analysis of large datasets relating structure to performance | Predict novel, high-performance catalysts for multi-objective optimization | arxiv.orgnih.gov |
Biological Activity Profiles and Molecular Mechanisms of Action
Structure-Activity Relationship (SAR) Studies for Biological Effects
The piperazine (B1678402) ring is a common scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker for various functional groups. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies on a multitude of piperazine derivatives have demonstrated that the nature and position of substituents on the piperazine core are critical determinants of their biological activity. researchgate.net
For cis-1,2,6-trimethylpiperazine, the key structural features include:
A cis-configuration of the methyl groups at positions 2 and 6: This stereochemistry defines a specific spatial arrangement that will influence how the molecule fits into a biological target's binding site.
A methyl group on one of the nitrogen atoms: N-alkylation of the piperazine ring can significantly alter its basicity and lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target interactions.
While direct SAR studies on this compound are not extensively documented in publicly available literature, general principles from related piperazine derivatives suggest that these methyl substitutions would likely modulate its activity profile compared to the unsubstituted piperazine core or other substituted analogs. For example, in other series of piperazine derivatives, the introduction of small alkyl groups has been shown to enhance potency for certain targets while potentially reducing it for others.
Table 1: General Structure-Activity Relationships of Piperazine Derivatives
| Structural Modification | General Effect on Biological Activity |
| N-1 Substitution | Significantly influences receptor selectivity and potency. Aromatic or bulky substituents often confer activity at various G-protein coupled receptors (GPCRs). |
| N-4 Substitution | Can be modified to tune pharmacokinetic properties and introduce additional pharmacophoric features. |
| C-2/C-6 Substitution | Introduces chirality and steric bulk, which can enhance selectivity and affinity for specific biological targets. The stereochemistry (cis/trans) is often a critical determinant of activity. |
| C-3/C-5 Substitution | Less commonly substituted, but modifications can influence the overall conformation and properties of the molecule. |
Elucidation of Molecular Interactions with Biological Targets
Piperazine derivatives are known to interact with a wide array of biological targets, largely due to the versatile nature of the piperazine scaffold. researchgate.netnih.gov Many clinically used drugs containing a piperazine moiety exert their effects by targeting the central nervous system (CNS), acting on various neurotransmitter receptors. researchgate.net
Potential molecular targets for piperazine-containing compounds include:
G-Protein Coupled Receptors (GPCRs): Many piperazine derivatives are antagonists or agonists at serotonin (B10506) (5-HT), dopamine (B1211576) (D2), and histamine receptors. The specific substitution pattern dictates the receptor subtype selectivity.
Ion Channels: Certain piperazine derivatives have been shown to modulate the activity of various ion channels.
Enzymes: The piperazine scaffold can be incorporated into enzyme inhibitors, where it can serve as a key binding element or a linker to other pharmacophoric groups. For example, some piperazine derivatives have shown inhibitory activity against carbonic anhydrases. nih.gov
Kinases: Piperazine-based compounds have been developed as inhibitors of protein kinases, such as cyclin-dependent kinase 2 (CDK2), which are important targets in cancer therapy. nih.gov
While the specific molecular targets of this compound have not been definitively identified in the available literature, its structural similarity to other pharmacologically active piperazines suggests it may interact with one or more of these target classes. Molecular docking and other in silico studies could provide initial insights into its potential binding partners, which would then require experimental validation. nih.gov
Investigations into Anti-Aggregant Properties and Mechanisms
A number of piperazine derivatives have been investigated for their potential to inhibit platelet aggregation, a key process in thrombosis. The mechanism of action for such compounds can vary but often involves interference with signaling pathways that lead to platelet activation and aggregation.
Further research would be necessary to determine if this compound possesses any anti-aggregant properties and to elucidate the potential mechanisms involved.
Impact on Biogenic Amine Concentrations in Fermentation Processes (e.g., related pyrazines)
Biogenic amines are nitrogenous compounds formed in fermented foods and beverages through the decarboxylation of amino acids by microbial enzymes. researchgate.netnih.gov High concentrations of certain biogenic amines, such as histamine and tyramine, can have adverse health effects. nih.gov The formation of biogenic amines is influenced by several factors, including the raw materials, the microbial composition of the starter cultures, and the conditions of fermentation and aging. nih.govfrontiersin.orgmdpi.com
Pyrazines, a class of heterocyclic aromatic compounds, are also formed during fermentation and are significant contributors to the flavor and aroma of many fermented products. While there is extensive literature on the formation of both pyrazines and biogenic amines during fermentation, there is a lack of direct evidence in the reviewed literature to suggest that pyrazines, including trimethylpyrazines, have a direct impact on the concentration of biogenic amines. The formation pathways for these two classes of compounds are generally distinct.
The control of biogenic amine formation in fermented products primarily focuses on managing the microbial populations and their metabolic activities, as well as controlling the fermentation environment (e.g., pH, temperature). frontiersin.orgmdpi.com While pyrazines are important for the sensory profile of these products, their role, if any, in modulating biogenic amine levels is not well-established.
Table 2: Common Biogenic Amines in Fermented Foods
| Biogenic Amine | Precursor Amino Acid |
| Histamine | Histidine |
| Tyramine | Tyrosine |
| Cadaverine | Lysine |
| Putrescine | Ornithine |
| Phenylethylamine | Phenylalanine |
| Tryptamine | Tryptophan |
Emerging Research Directions and Future Perspectives for Cis 1,2,6 Trimethylpiperazine
Development of Novel Stereoselective Synthetic Methodologies
The precise spatial arrangement of substituents on the piperazine (B1678402) ring is critical to its function, making stereoselective synthesis a paramount area of research. The development of efficient and scalable routes to access enantiomerically pure, polysubstituted piperazines like cis-1,2,6-trimethylpiperazine is essential for unlocking their full potential.
Current research focuses on overcoming the challenge of controlling both relative (cis/trans) and absolute stereochemistry. One prominent strategy involves the use of the "chiral pool," where readily available, enantiomerically pure starting materials, such as amino acids, are transformed into the desired piperazine core. researchgate.net This approach embeds the initial stereochemistry of the starting material into the final heterocyclic product. For instance, chiral amino acids can be converted into 6-substituted piperazine-2-acetic acid esters. These reactions often produce a mixture of diastereomers (cis and trans), which can then be separated chromatographically to isolate the desired cis isomer. researchgate.net
Another powerful technique is the palladium-catalyzed asymmetric hydrogenation of pyrazine (B50134) precursors. This method allows for the creation of chiral disubstituted piperazin-2-ones with excellent control over both diastereoselectivity and enantioselectivity. dicp.ac.cn The resulting piperazinone can then be chemically reduced to the corresponding chiral piperazine without compromising its optical purity. dicp.ac.cn Researchers are also exploring diastereoselective functionalization, where an existing chiral center on a piperazine precursor guides the addition of new substituents to specific positions, a method that has been successfully applied to create anti-3,5-disubstituted-oxopiperazines. researchgate.net
These advanced synthetic strategies are crucial for creating a diverse library of this compound analogues, enabling systematic exploration of their properties.
Table 1: Selected Stereoselective Synthetic Strategies for Chiral Piperazines
| Methodology | Description | Key Advantages | Reference |
| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules (e.g., amino acids) as starting materials to build the piperazine ring. | Access to enantiomerically pure products; leverages readily available starting materials. | researchgate.net |
| Asymmetric Hydrogenation | Palladium-catalyzed hydrogenation of prochiral pyrazin-2-ols to form chiral piperazin-2-ones. | High enantioselectivity and diastereoselectivity; products can be converted to chiral piperazines. | dicp.ac.cn |
| Diastereoselective Alkylation | Introduction of substituents onto a piperazine precursor containing a pre-existing chiral center. | Control over the relative stereochemistry of multiple substituents. | researchgate.net |
| Iodocyclization | An intramolecular reaction to construct the chiral piperazine ring from an amino acid-derived precursor. | Provides an efficient route to highly substituted chiral 2-oxopiperazines. | researchgate.net |
Expansion of Catalytic Applications with Tunable Chiral Piperazine Ligands
The rigid conformation and inherent 1,2-diamine functionality of the piperazine ring make it an excellent scaffold for developing chiral catalysts and ligands for asymmetric synthesis. unl.pt Chiral piperazines were first demonstrated as effective promoters in the asymmetric addition of diethylzinc (B1219324) to benzaldehyde (B42025) and have since been explored as ligands in various metal-catalyzed reactions. unl.pt
The "tunable" nature of ligands based on the this compound framework is a significant advantage. The number, position, and identity of the substituents on the piperazine ring can be systematically modified to fine-tune the steric and electronic environment of the catalytic center. This allows for the optimization of a catalyst's activity and selectivity for a specific chemical transformation. For example, chiral piperazine derivatives have been synthesized and used to catalyze the enantioselective Henry reaction, which forms a carbon-carbon bond between an aldehyde and a nitroalkane, achieving high yields and enantioselectivities. researchgate.net
Furthermore, chiral piperazines have proven to be highly effective as organocatalysts, which are small, metal-free organic molecules that can drive chemical reactions. Dibenzylpiperazine, a related chiral piperazine, is a very efficient organocatalyst for the asymmetric conjugate addition of aldehydes to nitroalkenes, a key reaction for constructing complex molecules with controlled stereochemistry. unl.pt The development of catalysts based on the this compound scaffold for these and other transformations is an active area of research, promising new tools for efficient and environmentally friendly chemical synthesis.
Table 2: Examples of Catalytic Reactions Using Chiral Piperazine Derivatives
| Reaction Type | Catalyst System | Key Outcome | Reference |
| Henry Reaction | Chiral piperazine-derived Schiff base with Cu(II) | Good yields (up to 98%) and high enantioselectivities (up to 91% er). | researchgate.net |
| Michael Addition | Chiral 2,5-disubstituted piperazines (organocatalyst) | High yields (up to 86%) and high diastereoselectivities (up to 98:2). | unl.pt |
| Diethylzinc Addition | Chiral piperazines (organocatalyst) | High enantiomeric induction (up to 90%). | unl.pt |
Design of Advanced Biological Probes and Targeted Therapeutics
The unique three-dimensional structure and physicochemical properties of the piperazine scaffold make it an ideal framework for designing advanced tools for biomedical research and therapy. researchgate.net
Biological Probes: Fluorescent molecular probes are indispensable tools for visualizing biological processes in real-time within living cells and organisms. nih.govmdpi.com The design of these probes often involves linking a fluorophore (a molecule that emits light) to a recognition element that specifically interacts with a biological target. The rigid this compound scaffold can serve as a robust platform to connect these two components. Its defined stereochemistry can ensure a precise spatial orientation of the fluorophore and the targeting moiety, which can enhance the probe's specificity and sensitivity. mdpi.com For example, a piperazine-based structure could be functionalized with a dipicolylamine group to detect phosphorylated proteins or peptides, or integrated into probes that respond to changes in intracellular ion concentrations like Ca2+. mdpi.com
Targeted Therapeutics: The piperazine ring is a well-established privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. rsc.orgnih.gov Its ability to form hydrogen bonds and its structural rigidity contribute to high-affinity binding to biological targets like enzymes and receptors. researchgate.net Research is increasingly focused on using substituted piperazines like this compound as the core of highly targeted therapeutics. For instance, trisubstituted piperazine derivatives have been designed as potent inhibitors of the SARS-CoV-2 main protease, a key enzyme in viral replication. acs.org In another study, novel piperazine derivatives were identified as having significant radioprotective effects, potentially by protecting DNA from damage caused by ionizing radiation. rsc.org The specific substitution pattern on the piperazine ring is critical for achieving high potency and selectivity, as demonstrated in the development of inhibitors for targets like the polyadenosine diphosphate-ribose polymerase-1 (PARP1) enzyme, which is important in cancer therapy. nih.gov
Integration with High-Throughput Screening and Computational Drug Discovery Platforms
The discovery of new drugs and functional molecules has been revolutionized by the integration of high-throughput screening (HTS) and computational methods, and piperazine derivatives are well-suited for this modern approach. nih.gov
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. nih.gov Large, diverse libraries of piperazine derivatives can be synthesized and screened to identify "hits"—compounds that show promising activity against a target of interest, such as a cancer cell line or a specific enzyme. nih.gov For example, an HTS campaign of a marine compound library identified a piperazine-based compound as a potent lead against the parasite Cryptosporidium. mdpi.com Similarly, screening a library of 2,560 compounds led to the discovery of a novel piperazine derivative that induces apoptosis (programmed cell death) in cancer cells. nih.gov
Computational Drug Discovery: Once hits are identified, computational tools are employed to understand their mechanism of action and guide the design of more potent and selective analogues. nih.govrsc.org
Molecular Docking: This technique predicts how a molecule like a piperazine derivative fits into the three-dimensional structure of a protein target. It helps to visualize the key interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding, as has been done for piperazine-based ligands of the Sigma-1 receptor. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can identify the key molecular features that enhance activity and can be used to predict the potency of new, yet-to-be-synthesized piperazine derivatives. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the movement and interaction of a drug candidate within its protein target over time, revealing crucial amino acid residues involved in binding and helping to refine the design of next-generation inhibitors. nih.gov
This integrated workflow, combining synthesis, HTS, and computational modeling, accelerates the discovery and optimization process, enabling researchers to efficiently transform simple scaffolds like this compound into highly functional molecules. nih.gov
Table 3: Integrated Workflow in Modern Piperazine-Based Drug Discovery
| Step | Method | Objective | Example Application | Reference |
| 1. Hit Identification | High-Throughput Screening (HTS) | Screen large compound libraries to find initial active compounds. | Screening for anti-cancer activity in leukemia cell lines. | nih.gov |
| 2. Binding Mode Analysis | Molecular Docking | Predict and visualize how the compound binds to its protein target. | Analyzing the binding of piperazine ligands to the Sigma-1 receptor. | nih.gov |
| 3. Structure-Activity Analysis | Quantitative Structure-Activity Relationship (QSAR) | Identify chemical features that are critical for biological activity. | Developing models to predict mTORC1 inhibition by piperazine derivatives. | mdpi.com |
| 4. Lead Optimization | Structure-Based Design & MD Simulations | Rationally design and synthesize new analogues with improved potency and properties. | Optimizing PARP1 inhibitors by analyzing interactions in the binding pocket. | nih.gov |
Q & A
Q. What synthetic routes are recommended for preparing cis-1,2,6-trimethylpiperazine, and what methodological considerations are critical?
Methodological Answer: The synthesis of cis-1,2,6-trimethylpiperazine can be approached via nucleophilic substitution or reductive alkylation, leveraging methods from structurally related piperazines. For example:
Q. Key considerations :
- Stereochemical control: Use chiral catalysts or resolve diastereomers via crystallization.
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol.
| Common Reagents | Conditions | Yield Range |
|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C | 40–60% |
| NaBH₃CN | MeOH, RT, 12h | 55–70% |
Q. What analytical techniques are suitable for characterizing this compound?
Methodological Answer:
- HPLC : Use a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) at 1.0 mL/min. Retention time: ~6.2 min (UV detection at 254 nm) .
- GC-MS : Employ a DB-5 column (30 m × 0.25 mm), temperature gradient from 50°C (2 min) to 250°C at 10°C/min. Key fragments: m/z 156 (M⁺), 98 (base peak) .
- NMR : Confirm stereochemistry via NOESY (nuclear Overhauser effect) to distinguish cis from trans isomers .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., HNO₃, H₂O₂) .
- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste .
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Methodological Answer:
- Cross-validation : Combine NMR (¹H, ¹³C, DEPT-135) with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
- X-ray crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethyl acetate/hexane .
- Computational modeling : Compare experimental IR spectra with DFT-calculated vibrational modes (B3LYP/6-31G* basis set) .
Q. What computational strategies are effective for predicting the physicochemical properties of this compound?
Methodological Answer:
- Lipophilicity (LogP) : Use the XLogP3 algorithm (PubChem) for estimation .
- Solubility : Apply the ESOL model (estimated logS = -3.2, indicating moderate water solubility) .
- ADMET profiling : Predict BBB permeability (QikProp) and CYP450 inhibition (SwissADME) .
| Property | Predicted Value | Tool |
|---|---|---|
| LogP | 1.8 | XLogP3 |
| TPSA | 6.48 Ų | PubChem |
| GI absorption | High (>90%) | SwissADME |
Q. How can in vitro biological activity assays be designed for this compound analogs?
Methodological Answer:
- Receptor binding assays : Screen for CNS activity (e.g., serotonin/dopamine receptors) using radioligand displacement (³H-spiperone for D₂ receptors) .
- Cytotoxicity : Test against HEK-293 cells via MTT assay (48h exposure, IC₅₀ calculation) .
- Metabolic stability : Use liver microsomes (human/rat) with LC-MS quantification of parent compound depletion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
